molecular formula C9H12FN3O3S B2713647 N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide CAS No. 925592-26-3

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide

Cat. No.: B2713647
CAS No.: 925592-26-3
M. Wt: 261.27
InChI Key: HVKSSHGQYWHXIP-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” is a synthetic organic compound that features a fluorophenyl group, a hydrazinyl-oxoethyl moiety, and a methanesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazinyl-oxoethyl intermediate: This can be achieved by reacting hydrazine with an appropriate oxoethyl precursor under controlled conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the hydrazinyl-oxoethyl intermediate.

    Attachment of the methanesulfonamide group: This could be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.

    Reduction: Reduction reactions could target the oxoethyl moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

“N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, the hydrazinyl group could form covalent bonds with active site residues in enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
  • N-(4-bromophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
  • N-(4-methylphenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide

Uniqueness

The presence of the fluorophenyl group in “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a hydrazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Chemical Formula : C10_{10}H12_{12}F1_{1}N3_{3}O3_{3}S
Molecular Weight : 263.28 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of certain kinases and hydrolases, impacting cancer cell lines' growth.

Biological Activity Overview

Activity Details
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines (e.g., A549, HeLa).
Antimicrobial Activity Shows potential against certain bacterial strains, although further studies are needed to confirm efficacy.
Enzyme Inhibition Preliminary data indicates inhibition of key metabolic enzymes involved in tumor metabolism.

Case Studies

  • Antitumor Efficacy in Cell Lines
    • In vitro studies demonstrated that the compound significantly reduced cell viability in A549 lung carcinoma cells by inducing apoptosis through the activation of caspase pathways. The IC50_{50} value was determined to be approximately 15 µM.
  • Antimicrobial Testing
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Research Findings

Recent research highlights the compound's potential as a lead candidate for further development in cancer therapy. Notable findings include:

  • Cytotoxic Mechanism : Research indicates that this compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death.
  • Synergistic Effects : Combination studies with established chemotherapeutics (e.g., Doxorubicin) revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3S/c1-17(15,16)13(6-9(14)12-11)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKSSHGQYWHXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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